molecular formula C13H9FN4O2 B13005650 2-(Benzo[d][1,3]dioxol-5-yl)-6-fluoro-2H-benzo[d][1,2,3]triazol-5-amine

2-(Benzo[d][1,3]dioxol-5-yl)-6-fluoro-2H-benzo[d][1,2,3]triazol-5-amine

Cat. No.: B13005650
M. Wt: 272.23 g/mol
InChI Key: DPFUHSSREKVOBI-UHFFFAOYSA-N
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Description

2-(Benzo[d][1,3]dioxol-5-yl)-6-fluoro-2H-benzo[d][1,2,3]triazol-5-amine is a complex organic compound that features a unique combination of benzodioxole and benzotriazole moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, including anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzo[d][1,3]dioxol-5-yl)-6-fluoro-2H-benzo[d][1,2,3]triazol-5-amine typically involves multiple steps, including the formation of the benzodioxole and benzotriazole rings, followed by their coupling. One common method involves the use of palladium-catalyzed C-N cross-coupling reactions. The reaction conditions often include the use of palladium chloride (PdCl2), xantphos, and cesium carbonate (Cs2CO3) in a solvent such as toluene, with the reaction being carried out under reflux .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-(Benzo[d][1,3]dioxol-5-yl)-6-fluoro-2H-benzo[d][1,2,3]triazol-5-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine atom, using reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: H2O2 in aqueous solution at room temperature.

    Reduction: NaBH4 in methanol at 0°C.

    Substitution: NaOCH3 in methanol at reflux temperature.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

2-(Benzo[d][1,3]dioxol-5-yl)-6-fluoro-2H-benzo[d][1,2,3]triazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Benzo[d][1,3]dioxol-5-yl)-6-fluoro-2H-benzo[d][1,2,3]triazol-5-amine involves its interaction with cellular targets, leading to the induction of apoptosis in cancer cells. This compound may target microtubules, disrupting their assembly and leading to cell cycle arrest and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Benzo[d][1,3]dioxol-5-yl)-6-fluoro-2H-benzo[d][1,2,3]triazol-5-amine is unique due to its combination of benzodioxole and benzotriazole moieties, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C13H9FN4O2

Molecular Weight

272.23 g/mol

IUPAC Name

2-(1,3-benzodioxol-5-yl)-6-fluorobenzotriazol-5-amine

InChI

InChI=1S/C13H9FN4O2/c14-8-4-10-11(5-9(8)15)17-18(16-10)7-1-2-12-13(3-7)20-6-19-12/h1-5H,6,15H2

InChI Key

DPFUHSSREKVOBI-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)N3N=C4C=C(C(=CC4=N3)F)N

Origin of Product

United States

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